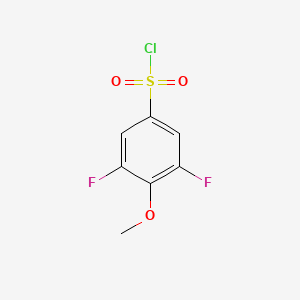

3,5-Difluoro-4-methoxybenzene-1-sulfonyl chloride

Description

Contextualization of Arylsulfonyl Chlorides in Contemporary Chemical Research

Arylsulfonyl chlorides are a cornerstone class of reagents in organic chemistry, serving as pivotal intermediates and electrophilic partners in a wide array of chemical transformations. wikipedia.org Their importance stems from the reactivity of the sulfonyl chloride group (-SO₂Cl), which readily reacts with nucleophiles such as alcohols and amines. wikipedia.org This reactivity is fundamental to the synthesis of sulfonate esters and sulfonamides, respectively—functional groups that are prevalent in pharmaceuticals, agrochemicals, and fine chemicals. The sulfonamide linkage, in particular, is a key structural motif in numerous therapeutic agents.

The synthesis of arylsulfonyl chlorides is typically achieved through two main pathways: the electrophilic aromatic substitution of a benzene (B151609) derivative with chlorosulfonic acid, or the diazotization of an aniline (B41778) followed by a copper-catalyzed reaction with sulfur dioxide, a process based on the Meerwein reaction. orgsyn.orgorgsyn.org While the chlorosulfonic acid route is direct, the regioselectivity is dictated by the existing substituents on the aromatic ring. orgsyn.org The diazotization method offers the flexibility to install the sulfonyl chloride group at a specific position, contingent on the availability of the corresponding substituted aniline precursor. orgsyn.org

In contemporary research, arylsulfonyl chlorides are not only used for creating sulfonamide and sulfonate ester linkages but are also employed as versatile building blocks in cross-coupling reactions and for the generation of other sulfur-containing functional groups. mdpi.com Their predictable reactivity and the stability of their derivatives make them indispensable tools for synthetic chemists aiming to construct complex molecules with tailored properties. wikipedia.org

Significance of 3,5-Difluoro-4-methoxybenzene-1-sulfonyl chloride as a Specialized Synthetic Reagent

The specific significance of this compound lies in its function as a specialized building block for introducing the 3,5-difluoro-4-methoxyphenylsulfonyl moiety into target molecules. The unique substitution pattern on the aromatic ring—two fluorine atoms meta to the sulfonyl group and a methoxy (B1213986) group at the para position—confers distinct electronic properties to the molecule. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the sulfonyl sulfur, potentially increasing its reactivity toward nucleophiles compared to non-fluorinated analogs. mdpi.com

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a valuable precursor for synthesizing potential therapeutic agents and other bioactive compounds where these specific properties are desired. The reagent allows for the strategic installation of a fluorinated and methoxylated aromatic sulfonyl group, enabling the fine-tuning of a molecule's physicochemical and pharmacological profile. While detailed studies on its specific applications are not widespread in public literature, its value is clear as a bespoke reagent for advanced organic synthesis and drug discovery programs.

Compound Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1178236-98-0 cymitquimica.com |

| Molecular Formula | C₇H₅ClF₂O₃S uni.lu |

| Molecular Weight | 242.63 g/mol cymitquimica.com |

| Appearance | Solid, Low Melting Solid cymitquimica.com |

| Synonyms | 3,5-difluoro-4-methoxyphenylsulfonyl chloride; Benzenesulfonyl chloride, 3,5-difluoro-4-methoxy- cymitquimica.com |

| Predicted Boiling Point | 307.3 ± 37.0 °C chemicalbook.com |

| Predicted Density | 1.530 ± 0.06 g/cm³ chemicalbook.com |

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) |

| [M+H]⁺ | 242.96888 |

| [M+Na]⁺ | 264.95082 |

| [M+K]⁺ | 280.92476 |

| [M+NH₄]⁺ | 259.99542 |

| [M-H]⁻ | 240.95432 |

| [M+HCOO]⁻ | 286.95980 |

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O3S/c1-13-7-5(9)2-4(3-6(7)10)14(8,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFHNAWTMVKBID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178236-98-0 | |

| Record name | 3,5-difluoro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Difluoro 4 Methoxybenzene 1 Sulfonyl Chloride

Established Synthetic Pathways and Precursor Utilization

The synthesis of 3,5-Difluoro-4-methoxybenzene-1-sulfonyl chloride is built upon fundamental reactions in organic sulfur chemistry. The primary industrial approach involves the direct electrophilic chlorosulfonation of the precursor 2,6-difluoroanisole (B1301606) using chlorosulfonic acid. pageplace.destackexchange.com The methoxy (B1213986) group activates the aromatic ring, while the fluorine atoms direct the incoming chlorosulfonyl group to the para position, resulting in high regioselectivity. pageplace.de Alternative pathways, offering different precursor options and reaction conditions, are also well-established.

Chlorosulfonylation Strategies via Diazonium Salts

A powerful and highly regioselective method for introducing a chlorosulfonyl group is through the decomposition of a diazonium salt in the presence of sulfur dioxide and a copper catalyst, a process known as the Meerwein reaction. durham.ac.ukcbijournal.com This pathway utilizes 3,5-difluoro-4-methoxyaniline (B1304122) as the key precursor. fishersci.ca

The process begins with the diazotization of 3,5-difluoro-4-methoxyaniline, typically using sodium nitrite (B80452) in an acidic medium (e.g., a mixture of hydrochloric and acetic acid) at low temperatures (0–5 °C) to form the unstable diazonium salt. cbijournal.comrsc.org This in situ generated diazonium salt is then added to a solution of sulfur dioxide in a suitable solvent like acetic acid, with a copper(I) or copper(II) chloride catalyst. durham.ac.ukorgsyn.org The diazonium group is replaced by the -SO2Cl group, releasing nitrogen gas. cbijournal.com This method's key advantage is its unambiguous regiocontrol, as the sulfonyl chloride group is installed precisely where the amino group was located, avoiding the formation of isomers that can occur with direct chlorosulfonation. durham.ac.uk

Recently, photocatalytic alternatives to the traditional copper-catalyzed Meerwein reaction have been developed, using heterogeneous catalysts under visible light to mediate the conversion of arenediazonium salts to sulfonyl chlorides with high yields. nih.gov

Table 1: Reaction Scheme for Diazonium Salt Pathway

| Step | Precursor | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization | 3,5-Difluoro-4-methoxyaniline | NaNO₂, HCl/CH₃COOH | 3,5-Difluoro-4-methoxybenzenediazonium chloride |

Derivations from Sulfonic Acids and Their Salts

Another fundamental route to sulfonyl chlorides is the chlorination of the corresponding sulfonic acid or its salts. orgsyn.orgorgsyn.org This pathway would start with 3,5-difluoro-4-methoxybenzenesulfonic acid. The sulfonic acid itself can be prepared by the sulfonation of 2,6-difluoroanisole, typically using concentrated sulfuric acid or oleum.

Once the sulfonic acid or its sodium salt is obtained, it is converted to the target sulfonyl chloride using a variety of chlorinating agents. orgsyn.org Common reagents for this transformation include:

Thionyl chloride (SOCl₂)

Phosphorus pentachloride (PCl₅)

Phosphorus oxychloride (POCl₃)

The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (HCl and SO₂), which simplifies purification. This method is a staple in organic synthesis, though it requires the prior synthesis and isolation of the sulfonic acid intermediate. orgsyn.org

Oxidative Chlorination Approaches from Sulfur Precursors (e.g., Thiols, Disulfides)

Aryl sulfonyl chlorides can also be synthesized by the oxidative chlorination of sulfur-containing precursors such as thiophenols (thiols) or diaryl disulfides. orgsyn.org For the target molecule, this would involve the synthesis of 3,5-difluoro-4-methoxythiophenol (B13914691) or its corresponding disulfide.

The oxidation is typically achieved by treating the thiol or disulfide with chlorine gas in an aqueous medium. orgsyn.org The reaction proceeds through the formation of intermediate sulfur species which are subsequently oxidized and chlorinated to yield the final sulfonyl chloride. This method is effective but involves handling elemental chlorine, which is hazardous.

Innovations in Synthesis and Process Intensification

Recent advancements in chemical engineering and a growing emphasis on sustainable practices have led to innovations in the synthesis of sulfonyl chlorides, focusing on scalability, safety, and environmental impact.

Continuous Flow Synthesis Protocols for Scalability

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many hazardous reactions, including chlorosulfonations. nih.govresearchgate.net The direct chlorosulfonation of aromatic compounds with chlorosulfonic acid is highly exothermic and produces corrosive hydrogen chloride gas, posing significant safety risks upon scale-up. nih.gov

By using continuous flow reactors, such as microchannel reactors or continuous stirred-tank reactors (CSTRs), several advantages are realized: nih.govgoogle.com

Enhanced Safety: The small reactor volumes minimize the amount of hazardous material present at any given time. Superior heat transfer capabilities prevent thermal runaways. nih.gov

Improved Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher yields and purities. google.com

Scalability: Production can be scaled up by extending the operating time or by numbering up reactors, rather than increasing the size of a potentially unsafe batch reactor. researchgate.net

Automated continuous systems have been developed for producing aryl sulfonyl chlorides on a multi-hundred-gram scale, demonstrating the industrial viability of this technology for improving the safety and spacetime yield of processes involving corrosive reagents like chlorosulfonic acid. nih.govresearchgate.net This approach is highly applicable to the large-scale production of this compound from 2,6-difluoroanisole.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | High risk of thermal runaway, large quantities of hazardous materials. | Excellent heat transfer, small reactor volumes, inherently safer. nih.gov |

| Control | Difficult to control temperature and mixing, potential for side reactions. | Precise control over parameters, leading to higher selectivity. google.com |

| Scalability | Scaling up is challenging and increases risk. | Easily scalable by extending run time or parallelization. researchgate.net |

| Efficiency | Lower spacetime yield. | Significantly improved spacetime yield. nih.gov |

Green Chemistry Principles in Preparation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of this compound, these principles can be applied to various established routes.

Atom Economy: The direct chlorosulfonation of 2,6-difluoroanisole has good atom economy, as most atoms from the reactants are incorporated into the final product or the main byproduct (HCl), which can be captured and utilized. researchgate.net

Use of Less Hazardous Reagents: The diazonium salt pathway, while involving multiple steps, avoids the use of large excesses of highly corrosive chlorosulfonic acid. durham.ac.uk Furthermore, modern photocatalytic methods for this conversion can replace copper catalysts with more sustainable heterogeneous materials. nih.gov

Waste Reduction: Continuous flow processes can significantly reduce waste by improving reaction efficiency and minimizing the need for purification solvents. researchgate.net Recycling of solvents and reagents is also a key aspect of sustainable chlorination and sulfonation processes. researchgate.net

Energy Efficiency: The enhanced heat transfer in flow reactors can reduce the energy required for heating and cooling compared to large batch reactors. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and economically viable. ucsb.edu

Regiochemical Control and Challenges in Synthesis

The regioselectivity of the chlorosulfonation of 2,6-difluoroanisole is a critical aspect of the synthesis, governed by the directing effects of the substituents on the benzene (B151609) ring. The outcome, with the sulfonyl chloride group adding at the C4 position (para to the methoxy group), is a result of the interplay between the electronic properties of the methoxy and fluoro substituents.

Directing Effects of Substituents:

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and is ortho, para-directing. total-synthesis.com It donates electron density to the aromatic ring via resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho or para to the methoxy group.

Fluorine Atoms (-F): Halogens, including fluorine, are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are also ortho, para-directing because they can donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate. total-synthesis.com

Regiochemical Outcome:

In the case of 2,6-difluoroanisole, the potential sites for electrophilic attack are C3, C4, and C5.

Attack at C4 (para to -OCH₃): This position is strongly favored. It is para to the highly activating methoxy group, which provides significant resonance stabilization to the intermediate carbocation. Although this position is also meta to the two deactivating fluorine atoms, the powerful activating and directing effect of the methoxy group dominates.

Attack at C3 or C5 (ortho to -OCH₃): Attack at these positions is disfavored. While these positions are ortho to the activating methoxy group, they are also adjacent to a fluorine atom. The combination of steric hindrance from the adjacent fluorine and the fluorine's inductive electron-withdrawal makes these sites less reactive than the C4 position.

Therefore, the regiochemical outcome is decisively controlled by the methoxy group, directing the incoming electrophile (the chlorosulfonyl group) to the sterically accessible and electronically enriched C4 position. This results in the highly selective formation of this compound.

Challenges in Synthesis:

Harsh Reagents: Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent that reacts violently with water. pageplace.de Its use requires careful handling and anhydrous conditions to prevent decomposition and ensure safety.

Side Reactions: Although the regioselectivity is high, the forceful conditions of chlorosulfonation can potentially lead to side products. Over-sulfonation or decomposition of the starting material or product can occur if the reaction temperature is not carefully controlled.

Product Instability: Arylsulfonyl chlorides can be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid. researchgate.net Therefore, the work-up and purification steps must be conducted under conditions that minimize exposure to water to maintain the integrity of the product.

Reactivity and Mechanistic Investigations of 3,5 Difluoro 4 Methoxybenzene 1 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Sulfur Center

Nucleophilic substitution is the hallmark reaction of arenesulfonyl chlorides. These reactions typically proceed through a mechanism that can be either associative (addition-elimination) or dissociative, depending on the nucleophile, substrate, and solvent conditions. mdpi.com For 3,5-difluoro-4-methoxybenzene-1-sulfonyl chloride, the electron-withdrawing substituents favor a more associative pathway.

The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental and widely used method for the synthesis of sulfonamides. ekb.egcbijournal.com This reaction typically occurs in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The general transformation for this compound with various amine substrates is a robust method for creating a library of corresponding sulfonamides. The reaction is generally high-yielding and compatible with a wide range of aliphatic, aromatic, and heterocyclic amines. cbijournal.com

The versatility of this reaction allows for the synthesis of both simple and complex sulfonamides. The reaction proceeds readily, often at room temperature, by treating the sulfonyl chloride with the desired amine. nih.gov

Table 1: Illustrative Synthesis of Sulfonamides This table presents representative examples of the types of amines that can be used in sulfonamide synthesis with an arenesulfonyl chloride like this compound, based on general synthetic protocols.

| Amine Substrate | Product Type | Typical Base |

| Aniline (B41778) | N-Aryl Sulfonamide | Pyridine |

| Benzylamine | N-Benzyl Sulfonamide | Triethylamine |

| Morpholine | N-Morpholinyl Sulfonamide | Sodium Hydride |

| Piperidine | N-Piperidinyl Sulfonamide | Pyridine |

| tert-Butylamine | N-Alkyl Sulfonamide | Triethylamine |

Sulfonate esters are readily synthesized by the reaction of sulfonyl chlorides with alcohols in the presence of an amine base. eurjchem.com This process, often referred to as sulfonylation, is a widely used method for converting alcohols to good leaving groups or for introducing a sulfonate moiety into a molecule. eurjchem.com this compound can react with a variety of primary and secondary alcohols to yield the corresponding sulfonate esters.

The synthesis of sulfonic anhydrides from sulfonyl chlorides is less common but can be achieved by reaction with a sulfonate salt or by controlled hydrolysis. These anhydrides are highly reactive sulfonating agents.

Table 2: Synthesis of Sulfonate Esters from Alcohols This table illustrates the general reaction of an arenesulfonyl chloride with different alcohols to form sulfonate esters.

| Alcohol Substrate | Product Type |

| Methanol | Methyl 3,5-difluoro-4-methoxybenzenesulfonate |

| Ethanol | Ethyl 3,5-difluoro-4-methoxybenzenesulfonate |

| Isopropanol | Isopropyl 3,5-difluoro-4-methoxybenzenesulfonate |

| Phenol | Phenyl 3,5-difluoro-4-methoxybenzenesulfonate |

The chloride atom of a sulfonyl chloride can be exchanged for a fluoride (B91410) atom to produce the corresponding sulfonyl fluoride. Sulfonyl fluorides exhibit unique reactivity and are often more stable towards hydrolysis and thermolysis compared to their chloride counterparts. nih.gov This transformation can be accomplished using various fluorinating agents. The conversion of primary sulfonamides into sulfonyl chlorides and subsequently into other derivatives like sulfonyl fluorides has been achieved using reagents like Pyry-BF4 in the presence of a nucleophilic fluoride source. nih.gov This highlights a potential indirect route for halogen exchange. Due to the strong S-F bond, sulfonyl fluorides have gained significant interest in medicinal and materials chemistry. nih.gov

The S(VI)-Cl bond in this compound is the primary site of reactivity. Its susceptibility to cleavage by nucleophiles is the basis for its utility as a synthetic intermediate. Beyond reactions with amines and alcohols, sulfonyl chlorides can react with a variety of other nucleophiles. For instance, reduction of the sulfonyl chloride in the presence of an amine can lead to the formation of sulfinamides. nih.gov Kinetic studies on arenesulfonyl chlorides show that the mechanism of nucleophilic substitution can be complex and is influenced by the solvent, the nucleophile, and the substituents on the aromatic ring. mdpi.comnih.gov The S(VI)-Cl bond is sufficiently reactive to engage in transformations that form S-N, S-O, and potentially S-C bonds under appropriate conditions.

Influence of Aromatic Substituents on Reactivity

The nature and position of substituents on the aromatic ring have a profound impact on the reactivity of the sulfonyl chloride group. Substituents modulate the electronic properties of the sulfonyl sulfur atom, thereby affecting its susceptibility to nucleophilic attack.

The reactivity of this compound is significantly influenced by the electronic properties of the two fluorine atoms and the methoxy (B1213986) group.

Fluoro Groups: The two fluorine atoms are located ortho to the sulfonyl chloride group. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the aromatic ring and, consequently, from the sulfur atom of the sulfonyl chloride group. This withdrawal of electron density increases the positive partial charge on the sulfur atom, making it more electrophilic and thus more reactive towards nucleophiles. researchgate.net Studies on substituted arenesulfonyl chlorides have demonstrated that electron-withdrawing substituents increase the rate of nucleophilic substitution reactions. nih.gov

Methoxy Group: The methoxy group is located para to the sulfonyl chloride group. It has a dual electronic effect: it is inductively electron-withdrawing (-I) due to the oxygen's electronegativity, but it is also a strong resonance electron-donating group (+R) due to the lone pairs on the oxygen atom. In the para position, the resonance effect typically dominates. This +R effect donates electron density into the aromatic ring, which would tend to slightly decrease the electrophilicity of the sulfonyl sulfur and thus reduce reactivity compared to an unsubstituted ring. researchgate.net

Detailed Mechanistic Pathways (e.g., SN2, Addition-Elimination)

Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl chlorides like this compound is understood to proceed primarily through two distinct mechanistic pathways: a concerted bimolecular nucleophilic substitution (SN2) and a stepwise addition-elimination (A-E) mechanism.

For the majority of arenesulfonyl chlorides, solvolysis and reactions with common nucleophiles are believed to occur via a concerted SN2-like mechanism. nih.govmdpi.comnih.gov In this pathway, the nucleophile attacks the sulfur center concurrently with the departure of the chloride leaving group, passing through a single transition state without the formation of a stable intermediate. cdnsciencepub.comyoutube.com

Alternatively, the addition-elimination (A-E) mechanism involves a two-step process. The nucleophile first adds to the sulfonyl group, forming a pentacoordinate, trigonal bipyramidal intermediate known as a sulfurane dioxide. nih.gov This intermediate then eliminates the leaving group (chloride) in a second step to yield the final product. While the SN2 pathway is more common, evidence for the A-E mechanism has been found in specific cases, such as the fluoride exchange reaction in arenesulfonyl chlorides, which is proposed to proceed through a difluorosulfurandioxide intermediate. nih.gov The preferred pathway depends on factors including the nature of the nucleophile, the leaving group, and solvent conditions.

The solvolysis of arenesulfonyl chlorides in hydroxylic solvents is a well-studied reaction that provides significant insight into the operative mechanism. nih.gov For most arenesulfonyl chlorides, the dominant pathway is a bimolecular nucleophilic substitution (SN2) process. mdpi.com The influence of the solvent on the reaction rate can be quantitatively analyzed using the extended Grunwald-Winstein equation:

log(k/k₀) = lNT + mYCl

In this equation, k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol), respectively. nih.gov The parameter l represents the sensitivity of the solvolysis rate to the solvent's nucleophilicity (NT), while m indicates the sensitivity to the solvent's ionizing power (YCl). nih.gov

Studies across a wide range of solvents have shown that arenesulfonyl chlorides consistently exhibit l values in the range of 1.07–1.54 and m values between 0.49–0.72. mdpi.com The resulting l/m ratio, typically around 2.0, signifies substantial covalent participation by the solvent as a nucleophile in the rate-determining step, which is a hallmark of the SN2 mechanism. nih.govmdpi.com The kinetic solvent isotope effects (KSIE), such as kH₂O/kD₂O and kMeOH/kMeOD, are also characteristic for this class of reactions and support a mechanism involving significant nucleophilic interaction from the solvent. mdpi.comresearchgate.net

| Sulfonyl Chloride Derivative | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Reference |

|---|---|---|---|

| Benzenesulfonyl chloride | 1.27 | 0.56 | mdpi.com |

| p-Nitrobenzenesulfonyl chloride | 1.54 | 0.72 | mdpi.com |

| trans-β-Styrenesulfonyl chloride | 1.24 | 0.58 | mdpi.com |

| 2-Thiophenesulfonyl chloride | 1.35 | 0.70 | nih.gov |

| Phenylmethanesulfonyl chloride | 0.80 | 0.39 | nih.gov |

The nature of the transition states and intermediates is fundamental to the mechanistic pathway of sulfonyl chloride reactions.

In the concerted SN2 mechanism, the reaction proceeds through a single, high-energy transition state. nih.gov This transition state is characterized by a trigonal bipyramidal (TBP) geometry around the central sulfur atom. cdnsciencepub.com The incoming nucleophile and the departing chloride ion occupy the two apical positions, while the aryl group and the two oxygen atoms lie in the equatorial plane. mdpi.comcdnsciencepub.com As the reaction progresses towards the transition state, there is a synchronous process of bond formation with the nucleophile and bond cleavage with the leaving group. nih.gov

In the stepwise addition-elimination (A-E) pathway, a discrete, pentacoordinate sulfurane dioxide intermediate is formed. nih.gov This species also possesses a trigonal bipyramidal structure. The stability of this intermediate is a key factor in determining whether the A-E mechanism is viable. The formation of this intermediate is the first step, followed by its decomposition to products in the second step. The existence of such intermediates is often inferred from kinetic data and computational modeling, as they are typically too reactive to be observed directly. nih.gov

Radical Processes Involving Sulfonyl Chlorides

Beyond ionic pathways, sulfonyl chlorides are also versatile precursors for the generation of sulfonyl radicals (RSO₂•). researchgate.net The relatively weak sulfur-chlorine bond can undergo homolytic cleavage under appropriate conditions, most commonly through photolysis. acs.org The generation of sulfonyl radicals from sulfonyl chlorides can be initiated by visible light, often without the need for external oxidants or reductants. acs.orgrsc.org

Once formed, the sulfonyl radical is a valuable reactive species in organic synthesis. magtech.com.cn It can readily participate in a variety of radical reactions, a prominent example being its addition to unsaturated carbon-carbon bonds. acs.org For instance, sulfonyl radicals generated from sulfonyl chlorides react with allyl bromides in a radical addition-elimination sequence to yield structurally diverse allylic sulfones. acs.org This type of transformation highlights the utility of sulfonyl chlorides as sources of sulfonyl groups for the construction of complex molecules under mild, radical-mediated conditions. researchgate.netmagtech.com.cn

Strategic Applications of 3,5 Difluoro 4 Methoxybenzene 1 Sulfonyl Chloride in Advanced Organic Synthesis

Versatility as a Functionalizing Reagent

The sulfonyl chloride group is a powerful tool for introducing sulfonyl functionalities into organic molecules. This process, known as sulfonylation, is fundamental in creating a wide array of stable and functionally diverse compounds.

Introduction of Sulfonyl Groups into Complex Molecular Architectures

In principle, 3,5-Difluoro-4-methoxybenzene-1-sulfonyl chloride could be employed to attach the 3,5-difluoro-4-methoxyphenylsulfonyl group to various nucleophiles, including amines, alcohols, and phenols. This would allow for the precise installation of this specific sulfonyl moiety into intricate molecular frameworks, potentially altering their physical, chemical, and biological properties. The fluorine atoms, in particular, could impart increased metabolic stability and lipophilicity, desirable traits in medicinal chemistry.

Synthesis of Sulfone-Containing Scaffolds

The reaction of sulfonyl chlorides with carbon nucleophiles, such as Grignard reagents or organolithium compounds, is a standard method for the formation of sulfones. It is plausible that this compound could serve as a precursor for the synthesis of various diaryl, alkyl-aryl, or vinyl sulfones bearing the 3,5-difluoro-4-methoxyphenyl substituent. These sulfone scaffolds are prevalent in many biologically active compounds and functional materials.

Building Block for Heterocyclic and Bioactive Molecule Frameworks

Sulfonyl chlorides are pivotal starting materials in the construction of a multitude of heterocyclic and bioactive compounds, primarily through the formation of sulfonamides.

Construction of Sulfonamide-Based Motifs for Library Synthesis

The reaction between a sulfonyl chloride and a primary or secondary amine yields a sulfonamide, a functional group of paramount importance in pharmaceuticals. One could envision the use of this compound in combinatorial chemistry to generate large libraries of novel sulfonamides. By reacting it with a diverse set of amines, a wide range of compounds could be synthesized and screened for potential biological activity.

Precursor to Structurally Diverse Organic Compounds

Beyond sulfonamides, the reactivity of the sulfonyl chloride group allows for its conversion into other functional groups, making it a versatile precursor. For example, it could potentially be reduced to a thiol or used in transition metal-catalyzed cross-coupling reactions. This would open avenues for the synthesis of a broad spectrum of structurally diverse organic compounds originating from the 3,5-difluoro-4-methoxyphenylsulfonyl core.

Contributions to New Methodological Developments

Metal-Catalyzed Coupling Reactions Utilizing Sulfonyl Chlorides

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While traditionally reliant on organic halides and triflates, the use of sulfonyl chlorides as coupling partners has gained traction. Arenesulfonyl chlorides, in particular, are versatile electrophilic reagents for such transformations. epfl.ch

These reactions often proceed via the desulfitative coupling pathway, where the sulfonyl chloride group is eliminated as sulfur dioxide. A variety of transition metals, including palladium, nickel, and copper, have been shown to catalyze these reactions. epfl.chnih.gov For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira-Hagihara couplings have been successfully adapted to utilize arenesulfonyl chlorides. epfl.ch

The reactivity of the sulfonyl chloride in these catalytic cycles allows for the formation of new bonds under conditions that are often milder than those required for other electrophiles. The general reactivity trend in some palladium-catalyzed systems is ArI > ArSO2Cl > ArBr > ArCl, highlighting the utility of sulfonyl chlorides as effective coupling partners. epfl.ch

Table 1: Overview of Potential Metal-Catalyzed Coupling Reactions with Arylsulfonyl Chlorides

| Coupling Reaction | Metal Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Palladium | Organoboron compounds | C-C |

| Stille | Palladium | Organostannanes | C-C |

| Negishi | Palladium/Nickel | Organozinc compounds | C-C |

| Sonogashira-Hagihara | Palladium/Copper | Terminal alkynes | C-C (sp2-sp) |

| Heck-type | Palladium | Alkenes | C-C (vinyl) |

This table represents potential applications based on the known reactivity of arylsulfonyl chlorides in metal-catalyzed coupling reactions. Specific conditions and outcomes for this compound would require experimental validation.

Multicomponent Reactions Incorporating Sulfonyl Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity.

The incorporation of sulfonyl-containing fragments into MCRs can lead to the synthesis of structurally diverse and potentially bioactive molecules. Sulfonyl chlorides, including arylsulfonyl chlorides, can serve as one of the components in these reactions, often providing the sulfonyl group to the final product. For example, reactions involving sulfonyl azides (which can be derived from sulfonyl chlorides) are utilized in the synthesis of sulfonamides and other related structures through multicomponent pathways.

While specific examples detailing the use of this compound in MCRs are not documented in the literature, the general reactivity of the sulfonyl chloride functional group makes it a plausible candidate for such transformations. For instance, it could potentially participate in reactions where it acts as an electrophile, reacting with nucleophiles generated in situ from the other components of the MCR.

Table 2: Conceptual Multicomponent Reactions Involving a Sulfonyl Chloride

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| Ugi-type | Amine | Aldehyde/Ketone | Isocyanide | α-Acylamino carboxamides with a sulfonyl group |

| Passerini-type | Carboxylic Acid | Aldehyde/Ketone | Isocyanide | α-Acyloxy carboxamides with a sulfonyl group |

| Biginelli-type | β-Ketoester | Aldehyde | Urea/Thiourea | Dihydropyrimidinones with a sulfonyl substituent |

This table presents conceptual frameworks for the inclusion of a sulfonyl chloride like this compound in well-known multicomponent reactions. The actual feasibility and outcome of these reactions would need to be determined experimentally.

Theoretical and Computational Chemistry Studies on 3,5 Difluoro 4 Methoxybenzene 1 Sulfonyl Chloride

Electronic Structure and Reactivity Profiling

The electronic nature of 3,5-Difluoro-4-methoxybenzene-1-sulfonyl chloride is dictated by the interplay of its constituent functional groups: the electron-withdrawing sulfonyl chloride group and the substituents on the benzene (B151609) ring—two fluorine atoms and a methoxy (B1213986) group. Density Functional Theory (DFT) calculations are a common approach to investigate the electronic properties and reactivity of such molecules.

Quantum chemical descriptors are instrumental in quantifying the reactivity of a molecule. For an electrophile like this compound, key descriptors would include the electrophilicity index (ω), chemical potential (μ), and chemical hardness (η). These are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electrophilicity of arenesulfonyl chlorides is centered at the sulfur atom of the sulfonyl chloride group, making it susceptible to nucleophilic attack. The presence of two fluorine atoms, which are strongly electron-withdrawing, is expected to increase the electrophilicity of the sulfur center. Conversely, the methoxy group is an electron-donating group, which would somewhat counteract this effect. The net effect on the electrophilicity can be quantitatively estimated through computational calculations.

Table 1: Conceptual DFT-Based Reactivity Descriptors (Illustrative for a Generic Aryl Sulfonyl Chloride)

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

Note: The specific values for this compound would require dedicated DFT calculations.

The frontier molecular orbitals, HOMO and LUMO, are crucial for predicting the reactivity of a molecule. In the case of this compound, the LUMO is expected to be localized predominantly on the sulfonyl chloride group, particularly on the sulfur-chlorine bond. This indicates that a nucleophilic attack will most likely occur at the sulfur atom, leading to the displacement of the chloride ion.

The energy gap between the HOMO and LUMO is an indicator of the molecule's stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The electron-withdrawing fluorine atoms would likely lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and enhancing the reactivity of the molecule towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides.

For nucleophilic substitution reactions of arenesulfonyl chlorides, computational studies can identify and characterize the transition states involved. For the reaction with a nucleophile, a transition state featuring a pentacoordinate sulfur atom is anticipated. DFT calculations can determine the geometry, vibrational frequencies, and energy of this transition state. The presence of a single imaginary frequency in the vibrational analysis confirms that the structure is indeed a true transition state.

Studies on related arenesulfonyl chlorides have shown that the reaction mechanism can be either a concerted SN2-like process or a stepwise addition-elimination pathway, depending on the nucleophile and reaction conditions. Computational modeling can distinguish between these pathways by locating the relevant intermediates and transition states on the potential energy surface. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a single transition state corresponding to an SN2 mechanism has been identified through DFT studies. mdpi.comresearcher.lifedoaj.orgnih.gov

For a series of substituted arenesulfonyl chlorides, a linear free-energy relationship, such as the Hammett equation, can be computationally verified. The Hammett ρ value, which quantifies the sensitivity of the reaction rate to the electronic effects of the substituents, has been calculated for the chloride exchange reaction in arenesulfonyl chlorides and found to be +2.02, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. mdpi.comdoaj.orgnih.govdntb.gov.ua Given the presence of two electron-withdrawing fluorine atoms, this compound is expected to have a relatively high rate of nucleophilic substitution.

Table 2: Illustrative Calculated Activation Parameters for Nucleophilic Substitution in Substituted Benzenesulfonyl Chlorides

| Substituent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| 4-Methoxy | Data not available | Data not available | Data not available |

| H | Data not available | Data not available | Data not available |

| 4-Chloro | Data not available | Data not available | Data not available |

Note: This table illustrates the type of data obtained from kinetic simulations. Specific values for this compound are not available in the cited literature.

Structure-Reactivity Relationships from First Principles

First-principles calculations, such as DFT, allow for the establishment of structure-reactivity relationships without relying on empirical parameters. The geometry of this compound, particularly the bond lengths and angles around the sulfur atom, can be optimized computationally.

The calculated geometric and electronic parameters can then be correlated with the molecule's reactivity. For instance, a longer S-Cl bond length and a more positive partial charge on the sulfur atom would be indicative of higher susceptibility to nucleophilic attack. The presence of the ortho-fluorine atoms relative to the sulfonyl group may also induce steric effects that could influence the approach of a nucleophile, although this is generally less significant than the electronic effects in this class of compounds.

Substituent Effects on Reaction Kinetics and Thermodynamics

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the fluoro and methoxy groups play a crucial role in modulating the electrophilicity of the sulfur atom in the sulfonyl chloride moiety.

Electron-withdrawing groups generally increase the rate of nucleophilic attack by stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups tend to decrease the reaction rate. The fluorine atoms at the meta positions (3 and 5) exert a strong electron-withdrawing inductive effect (-I), which is expected to enhance the reactivity of the sulfonyl chloride towards nucleophiles. This effect is anticipated to be more pronounced than the weak activating mesomeric effect (+M) from these positions.

The methoxy group at the para position (4) introduces a more complex electronic influence. While it has an electron-withdrawing inductive effect (-I), its electron-donating mesomeric effect (+M) is significantly stronger. This +M effect increases the electron density on the benzene ring and, to some extent, on the sulfonyl group, which would be expected to decrease the rate of nucleophilic substitution compared to an unsubstituted benzenesulfonyl chloride.

Based on these principles, the two meta-fluoro substituents in this compound would be expected to accelerate the reaction rate, while the para-methoxy group would be expected to decelerate it. The net effect would depend on the interplay of these opposing influences. Theoretical calculations would be necessary to quantify the precise impact on the activation energy and reaction thermodynamics.

Table 1: Predicted Substituent Effects on the Relative Reaction Rate of Substituted Benzenesulfonyl Chlorides This table is illustrative and based on established principles of physical organic chemistry. Actual values would require experimental determination or specific computational modeling.

| Substituent(s) | Position(s) | Predicted Effect on Reaction Rate |

|---|---|---|

| None | - | Reference |

| 3-CF₃ | meta | Increase mdpi.com |

| 4-N(CH₃)₂ | para | Decrease mdpi.com |

| 3,5-Difluoro | meta | Significant Increase |

| 4-Methoxy | para | Moderate Decrease |

Conformational Analysis and Stereoelectronic Influences

The three-dimensional structure and electronic distribution of this compound are critical to its reactivity. Conformational analysis of this molecule would focus on the rotational barriers around the C-S and C-O bonds. The orientation of the sulfonyl chloride group relative to the benzene ring and the orientation of the methyl group of the methoxy substituent are the key conformational variables.

Computational studies on similar fluorinated aromatic compounds have demonstrated that fluorine substitution can significantly influence molecular conformation. researchgate.net The presence of the two fluorine atoms ortho to the methoxy group can create steric hindrance that may restrict the free rotation of the methoxy group. Furthermore, stereoelectronic effects, such as hyperconjugation between the C-F bonds and the aromatic system, can influence the electron distribution and geometry of the ring.

The preferred conformation of the sulfonyl chloride group is one where the S-Cl bond is oriented away from the plane of the benzene ring. The torsional angle between the S-Cl bond and the plane of the ring is a key parameter that can be determined through computational modeling. The stereoelectronic interactions between the lone pairs of the oxygen atoms in the sulfonyl group and the π-system of the benzene ring will also play a role in determining the most stable conformation.

In silico Design of Modified Derivatives and Optimized Reaction Conditions

Computational chemistry provides powerful tools for the in silico design of novel derivatives of this compound with tailored properties. By systematically modifying the substituents on the benzene ring, it is possible to fine-tune the electronic and steric characteristics of the molecule to optimize its reactivity or other desired attributes.

For example, replacing the methoxy group with other alkoxy groups of varying sizes could be explored to modulate steric hindrance and solubility. Similarly, introducing different electron-withdrawing or electron-donating groups at other positions on the ring could be used to systematically alter the electrophilicity of the sulfonyl chloride. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the impact of these modifications on the molecule's geometry, electronic structure, and reactivity.

In silico methods can also be used to optimize reaction conditions. For instance, the mechanism of a nucleophilic substitution reaction involving this compound can be modeled to identify the transition state structure and calculate the activation energy. This information can then be used to explore the effect of different solvents or catalysts on the reaction rate. By modeling the reaction in various solvent environments, it is possible to predict which solvents will best stabilize the transition state and accelerate the reaction. This approach allows for a rational selection of experimental conditions, potentially reducing the need for extensive empirical screening.

Future Research Directions and Unexplored Avenues for 3,5 Difluoro 4 Methoxybenzene 1 Sulfonyl Chloride Research

Development of Sustainable and Eco-Friendly Synthetic Strategies

Future research will likely prioritize the development of green and sustainable methods for the synthesis of 3,5-Difluoro-4-methoxybenzene-1-sulfonyl chloride, moving away from traditional routes that often rely on harsh reagents.

Key Research Thrusts:

Alternative Solvents and Reagents: A significant area of development involves replacing hazardous reagents and volatile organic solvents. Research into using aqueous systems, ethanol, glycerol, or deep eutectic solvents for the synthesis of sulfonamides from sulfonyl chlorides has shown promise. rsc.orgresearchgate.net Another eco-friendly approach is the use of bleach-mediated oxidative chlorosulfonation, which is simple, safe, and avoids chromatographic purification. organic-chemistry.org The use of solid sulfur dioxide surrogates, like the DABCO-SO₂ complex (DABSO), also presents a safer alternative to handling gaseous sulfur dioxide. organic-chemistry.org

Photocatalytic Methods: Visible-light photocatalysis offers a sustainable alternative to conventional synthesis methods. acs.orgnih.gov The use of heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI), allows for the synthesis of sulfonyl chlorides under mild, room-temperature conditions. acs.orgnih.govnih.gov This approach is tolerant of various functional groups and could be adapted for the synthesis of this compound. acs.org

Energy Efficiency: Microwave-assisted synthesis represents another avenue for greener processes. This technique can accelerate reaction times, leading to the high-yield formation of sulfonyl chloride intermediates en route to sulfonamides. cbijournal.com

The table below summarizes potential sustainable strategies applicable to the synthesis of this compound.

| Strategy | Key Features | Potential Advantages |

| Alternative Solvents | Use of water, ethanol, glycerol, or deep eutectic solvents. rsc.orgresearchgate.net | Reduced use of volatile organic compounds (VOCs), improved safety. |

| Green Reagents | Bleach-mediated oxidation, solid SO₂ surrogates (DABSO). organic-chemistry.org | Readily accessible, safer handling, reduced toxic waste. |

| Photocatalysis | Use of visible light and heterogeneous catalysts (e.g., K-PHI). acs.orgnih.gov | Mild reaction conditions, high functional group tolerance, catalyst recyclability. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. cbijournal.com | Reduced reaction times, potentially higher yields and energy efficiency. |

Advanced Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is crucial for enhancing the selectivity and efficiency of reactions involving this compound. Future work will likely focus on catalysts that can precisely control chemical transformations.

Areas for Exploration:

Transition-Metal Catalysis: While traditional methods exist, new transition-metal catalytic systems are being explored for desulfonylative transformations, which could open new pathways for functionalizing molecules derived from the target sulfonyl chloride. acs.org

Photoredox and Electrocatalysis: These methods are gaining traction for accessing sulfonyl fluorides and could be adapted for transformations of sulfonyl chlorides. They offer unique reactivity profiles under mild conditions.

Organocatalysis: The use of small organic molecules as catalysts is an expanding field that could provide metal-free alternatives for various transformations of sulfonyl chlorides and their derivatives. acs.org

Chromoselective Catalysis: An innovative approach involves using a photocatalyst like K-PHI where the reaction outcome can be controlled by simply changing the wavelength of the incident light. This has been demonstrated to selectively produce sulfonyl chlorides, aryl chlorides, or diaryl disulfides from the same starting material, offering a high degree of control over the reaction pathway. nih.gov

The following table outlines advanced catalytic approaches for future investigation.

| Catalytic System | Description | Potential Application for the Target Compound |

| Transition-Metal Catalysis | Utilizes transition metals to facilitate reactions like cross-coupling. acs.org | Novel functionalization of the aromatic ring or transformation of the sulfonyl chloride group. |

| Photoredox/Electrocatalysis | Employs light or electricity to drive chemical reactions. | Accessing new reactive intermediates and enabling unique bond formations. |

| Organocatalysis | Uses metal-free small organic molecules to catalyze reactions. acs.org | Developing environmentally benign and selective transformations. |

| Chromoselective Photocatalysis | Controls reaction selectivity by varying the wavelength of light with a single photocatalyst. nih.gov | Precise control over the synthesis of derivatives from a common precursor. |

Integration into Automated and High-Throughput Synthesis

The integration of this compound into automated and high-throughput synthesis platforms is a key step towards its broader application in drug discovery and materials science.

Future Directions:

Continuous Flow Synthesis: Flow chemistry offers significant advantages for the synthesis of sulfonyl chlorides, including improved safety, better control over reaction parameters, and higher space-time yields. mdpi.comresearchgate.netrsc.org The use of continuous stirred-tank reactors (CSTRs) and automated process control can enable the scalable and safe production of aryl sulfonyl chlorides. mdpi.comresearchgate.net This technology circumvents the risks associated with highly exothermic reactions common in batch synthesis. rsc.org

High-Throughput Screening: The target compound can be used as a building block in the creation of large chemical libraries for high-throughput screening. Solid-phase synthesis methods can be employed to generate diverse libraries of sulfonamide-linked heterocycles from a common scaffold, allowing for the rapid exploration of chemical space. nih.gov

The table below details the potential of automated systems.

| Technology | Key Features | Relevance to the Target Compound |

| Continuous Flow Chemistry | Use of microreactors or CSTRs, automated process control, enhanced safety. mdpi.comresearchgate.netrsc.org | Enables safer, more efficient, and scalable production. |

| Automated Synthesis Platforms | Robotic systems for parallel synthesis and purification. | Rapid generation of derivative libraries for screening purposes. |

| Solid-Phase Synthesis | Anchoring molecules to a solid support for sequential reactions. nih.gov | Efficient creation of diverse sulfonamide libraries for drug discovery. |

Exploration of Novel Reaction Classes and Molecular Scaffolds

Beyond its use in forming sulfonamides, future research should explore new reaction classes for this compound to generate novel and structurally complex molecular scaffolds.

Unexplored Avenues:

Synthesis of Novel Heterocycles: Sulfonyl chlorides are precursors to a wide range of biologically active molecules. mdpi.com Research can focus on using the target compound to access novel heterocyclic systems, such as spirocyclic sultams, which are valuable in medicinal chemistry due to their conformational rigidity. acs.org

Desulfonylative Cross-Coupling: Recent advances in catalysis have enabled the use of sulfones (derived from sulfonyl chlorides) as versatile reagents in cross-coupling reactions, where the sulfonyl group acts as a leaving group. acs.org This opens up possibilities for novel carbon-carbon and carbon-heteroatom bond formations.

"Libraries from Libraries" Approach: This strategy involves taking an existing chemical library and modifying it to create new libraries with different chemical and physical properties. nih.gov Applying this to derivatives of this compound could rapidly expand the diversity of available compounds for biological screening. nih.gov

Development of New Functional Groups: Sulfonyl chlorides can be converted into other useful functional groups, such as sulfinamides, which are important in asymmetric synthesis. nih.gov Exploring these transformations with the fluorinated target compound could yield valuable new reagents and building blocks.

The table below highlights potential areas for molecular innovation.

| Research Area | Description | Potential Outcome |

| Novel Heterocycle Synthesis | Using the sulfonyl chloride as a key reagent in cyclization reactions. acs.org | Access to unique, three-dimensional molecular scaffolds like spirocyclic sultams for drug discovery. |

| Desulfonylative Chemistry | Employing the sulfonyl moiety as a leaving group in catalytic cross-coupling. acs.org | New methods for creating complex molecular architectures. |

| Combinatorial Chemistry | Utilizing a "libraries from libraries" approach for scaffold diversification. nih.gov | Rapid generation of diverse compound collections for screening. |

| Functional Group Interconversion | Transforming the sulfonyl chloride into other valuable functional groups like sulfinamides. nih.gov | Creation of new synthetic building blocks and reagents. |

Q & A

Q. What are the critical steps for synthesizing 3,5-Difluoro-4-methoxybenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

Synthesis typically involves sulfonation of a substituted benzene precursor, followed by chlorination. Key considerations include:

- Temperature control : Excess heat may lead to decomposition; reactions are often conducted at 0–5°C during chlorination .

- Protective groups : Methoxy and fluoro substituents require selective protection to avoid side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from dichloromethane/hexane) ensures high purity.

Q. How can the purity and structural integrity of this compound be verified experimentally?

Methodological validation includes:

- Spectroscopy : NMR (to confirm fluorine substitution patterns) and NMR (to verify methoxy group integration) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond angles and substituent positions .

- Elemental analysis : Matches calculated C, H, S, and Cl percentages within ±0.3% error .

Q. What storage conditions are recommended to prevent degradation of sulfonyl chlorides like this compound?

- Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to minimize hydrolysis.

- Desiccants (e.g., silica gel) must be used to avoid moisture ingress, as sulfonyl chlorides are highly reactive toward water .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of fluorine and methoxy substituents on sulfonyl chloride reactivity?

- Density Functional Theory (DFT) : Calculates electron-withdrawing effects of fluorine atoms, which polarize the S–Cl bond, enhancing electrophilicity.

- Receptor-response models : Hybrid approaches (e.g., combining wet-lab data with machine learning) correlate substituent positions with reaction kinetics, as demonstrated in odorant receptor studies .

Q. What methodologies resolve contradictions in kinetic data for nucleophilic substitution reactions involving this compound?

- Competitive kinetic assays : Compare reactivity with different nucleophiles (e.g., amines vs. alcohols) under controlled pH and solvent polarity.

- Isotopic labeling : -tracking in hydrolysis experiments clarifies mechanistic pathways (e.g., associative vs. dissociative mechanisms) .

- Meta-analysis : Cross-validate data from divergent studies by standardizing reaction conditions (e.g., solvent, temperature) to isolate variable effects .

Q. How can crystallographic data from SHELX refine mechanistic understanding of sulfonamide formation using this compound?

- Twinned data refinement : SHELXL handles high-resolution data to map electron density around the sulfonyl group, revealing transition-state geometries .

- Hydrogen bonding networks : SHELXPRO visualizes interactions between sulfonyl chloride and nucleophiles (e.g., amines), aiding in catalyst design .

Notes

- Avoid commercial sources (e.g., www.chemfaces.com ); prioritize peer-reviewed methodologies.

- For crystallographic data, cite SHELX programs .

- Computational models should integrate both experimental and theoretical frameworks to address data divergence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.